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Compound of Interest

Compound Name: Sodium choleate

Cat. No.: B14812039 Get Quote

Welcome to the technical support center for optimizing sodium choleate concentration in cell

lysis experiments. This resource is designed for researchers, scientists, and drug development

professionals to provide clear, actionable guidance for achieving efficient and reproducible

results.

Frequently Asked Questions (FAQs)
Q1: What is sodium choleate and how does it work for cell lysis?

A1: Sodium choleate is an anionic, bile salt detergent. Its amphipathic nature, with both a

hydrophobic (steroidal) and a hydrophilic (charged carboxylate group) region, allows it to

interact with and disrupt the lipid bilayer of cell membranes.[1] At concentrations above its

Critical Micelle Concentration (CMC), sodium choleate monomers aggregate to form micelles,

which can solubilize membrane components, leading to cell lysis and the release of

intracellular contents.[2] It is considered a non-denaturing, mild detergent, making it suitable for

applications where protein structure and function need to be preserved.[2]

Q2: What is the Critical Micelle Concentration (CMC) of sodium choleate and why is it

important?

A2: The CMC is the concentration at which detergent monomers begin to form micelles.[3] This

is a critical parameter because the efficiency of membrane solubilization and protein extraction

increases significantly at concentrations above the CMC.[4] The CMC of sodium choleate is

reported to be in the range of 4-20 mM, with a commonly cited value around 14-15 mM,
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depending on experimental conditions like buffer composition, ionic strength, and temperature.

[5][6] Operating above the CMC ensures there are sufficient micelles to encapsulate membrane

proteins and lipids.

Q3: What is a good starting concentration for sodium choleate in a lysis buffer?

A3: A typical starting concentration for a nonionic detergent in a lysis buffer is around 1.0%.[7]

For sodium choleate, it is crucial to work above its CMC (14-15 mM). The optimal

concentration should be determined empirically for each specific cell type and application. A

common approach is to test a range of concentrations (e.g., 0.5% to 2.0% w/v) to find the

balance between efficient lysis and minimal impact on downstream applications.

Q4: Is sodium choleate compatible with downstream applications like immunoassays and

enzyme assays?

A4: As a mild, non-denaturing detergent, sodium choleate is generally more compatible with

downstream functional assays than harsh detergents like SDS.[2][4] However, compatibility

must always be verified. Some detergents can interfere with specific assays.[4] If interference

is a concern, methods like dialysis or ion-exchange chromatography can be used to remove

the detergent from the protein sample.[8]

Q5: Can I use sodium choleate to lyse all types of cells?

A5: Sodium choleate is effective for lysing mammalian and other animal cells which only have

a plasma membrane.[8] However, organisms with rigid cell walls, such as plants, yeast, and

some bacteria, are more difficult to lyse with detergent alone and may require additional

physical disruption methods (e.g., sonication, homogenization) for efficient lysis.[8]
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Problem Possible Cause Recommended Solution

Low Protein Yield / Incomplete

Lysis

1. Insufficient Detergent

Concentration: The

concentration of sodium

choleate may be below the

optimal level or the CMC.[7]

Increase the sodium choleate

concentration. Ensure you are

working above the CMC

(approx. 14-15 mM). Test a

range of concentrations to

optimize for your specific cell

type.

2. Cell Suspension is Too

Dense: An excessive number

of cells can overwhelm the

lysis buffer's capacity.[9]

Reduce the number of starting

cells or increase the volume of

lysis buffer. A recommended

starting point is 100 µl of RIPA

buffer for every 10^6 cells.[10]

3. Insufficient Incubation Time:

The lysis buffer may not have

had enough time to fully

disrupt the cell membranes.

Increase the incubation time

on ice. A typical incubation

period is 15-30 minutes with

occasional vortexing.[1][11]

4. Inadequate Mechanical

Disruption: For tough cells or

tissues, detergent alone may

not be sufficient.[8]

Incorporate mechanical

disruption. After adding lysis

buffer, sonicate the lysate on

ice to shear DNA and further

break up cells.[10][11]

Lysate is Too Viscous

DNA Release: Lysis releases

cellular DNA, which can make

the lysate highly viscous and

difficult to handle.[12]

Add a nuclease, such as

DNase I (10-100 U/mL) or

Micrococcal Nuclease (200-

2000 U/mL), to the lysate and

incubate until the viscosity is

reduced.[12] Sonication can

also help shear the DNA.[10]

Protein of Interest is Degraded Protease Activity: Endogenous

proteases released during lysis

can degrade the target protein.

Always add a protease

inhibitor cocktail to the lysis

buffer immediately before use.

[8][13] Perform all lysis steps
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at 4°C (on ice) to minimize

enzymatic activity.[8]

Protein of Interest is Insoluble

(in Pellet)

Formation of Inclusion Bodies:

Overexpressed proteins can

form insoluble aggregates

known as inclusion bodies.[12]

Optimize protein expression

conditions (e.g., lower

temperature, less inducer).[12]

Alternatively, use a stronger,

denaturing lysis buffer (e.g.,

containing SDS) to solubilize

the inclusion bodies, followed

by refolding protocols.

Variability Between

Experiments

Inconsistent Protocol: Minor

variations in cell number, buffer

preparation, or incubation

times can lead to inconsistent

results.

Standardize the protocol.

Ensure consistent cell counts,

use freshly prepared lysis

buffer with inhibitors, and

adhere to consistent

incubation times and

temperatures.

Reference Data
Table 1: Properties of Common Lab Detergents
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Detergent Type Charge
Typical
Working
Concentration

Key
Characteristic
s

Sodium Choleate Bile Salt Anionic >14 mM (>0.6%)

Mild, non-

denaturing; good

for maintaining

protein structure.

[2]

SDS Ionic Anionic 0.1% - 1.0%

Strong,

denaturing;

disrupts protein

structure; used in

SDS-PAGE.[2][4]

Triton X-100 Non-ionic Neutral 0.1% - 1.0%

Mild, non-

denaturing; good

for isolating

cytoplasmic

proteins.[2]

NP-40 Non-ionic Neutral 0.1% - 1.0%

Mild, non-

denaturing;

similar to Triton

X-100.[4]

CHAPS Zwitterionic Zwitterionic 0.5% - 1.0%

Mild, non-

denaturing;

effective at

solubilizing

membrane

proteins while

preserving

activity.[4]
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General Protocol for Cell Lysis using a Sodium
Choleate-Based Buffer
This protocol is a general guideline for lysing cultured mammalian cells. Optimal conditions,

particularly buffer volume and incubation times, may need to be determined empirically.

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Sodium Choleate

Protease Inhibitor Cocktail (e.g., 100X stock)

Phosphatase Inhibitor Cocktail (if studying phosphorylation)

Cell scraper

Microcentrifuge tubes, pre-chilled

Refrigerated microcentrifuge

Procedure:

Preparation: Prepare the complete Lysis Buffer immediately before use by adding the

Protease Inhibitor Cocktail to a final concentration of 1X.[14] Keep the buffer on ice at all

times.

Cell Washing (for Adherent Cells):

Aspirate the culture medium from the dish.

Gently wash the cell monolayer once with ice-cold PBS.

Aspirate the PBS completely.

Cell Washing (for Suspension Cells):
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Pellet the cells by centrifugation (e.g., 300-500 x g for 5 minutes at 4°C).[11]

Discard the supernatant.

Resuspend the cell pellet in ice-cold PBS and centrifuge again. Discard the supernatant.

Cell Lysis:

Add an appropriate volume of ice-cold complete Lysis Buffer to the cell pellet or plate. A

general starting point is 100-200 µL per 1-2 million cells.[10][11]

For adherent cells, use a cell scraper to gently scrape the cells into the buffer.

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

Incubation:

Incubate the lysate on ice for 30 minutes, vortexing gently every 10 minutes to ensure

thorough mixing.

Clarification:

To reduce viscosity from DNA, sonicate the lysate briefly on ice.[10]

Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C to

pellet the cell debris.[1]

Collection:

Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a

new pre-chilled tube. Avoid disturbing the pellet.[1][10]

Quantification and Storage:

Determine the protein concentration using a compatible assay (e.g., BCA assay).

The lysate can be used immediately or aliquoted and stored at -80°C for long-term use.

Avoid multiple freeze-thaw cycles.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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